(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester
Overview
Description
(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester, or DPABE, is a synthetic compound that has been studied for its potential therapeutic applications. It is a derivative of the naturally occurring amino acid, dioxane, and is related to the class of compounds known as dioxanes. DPABE is a relatively new compound, and research into its properties is ongoing.
Scientific Research Applications
Chemical Reactions and Mechanisms
The scientific research applications of “(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester” involve understanding its chemical reactions and mechanisms. For example, studies on the acidolysis of lignin model compounds in aqueous dioxane suggest significant insights into the mechanisms of β-O-4 bond cleavage, which is critical for lignin degradation and valorization processes. The presence of dioxane enhances the acidolysis, indicating that similar compounds, including “(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester”, could play a role in such chemical transformations (T. Yokoyama, 2015).
Biotechnological Applications
The potential biotechnological applications of derivatives from “(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester” may include its role as a precursor or intermediate in the synthesis of biodegradable polymers. The fermentation of sugars present in biomass to produce lactic acid, which can be further processed into valuable chemicals like acrylic acid, 1,2-propanediol, and lactate ester, highlights the importance of such chemical intermediates in green chemistry and sustainable material production (Chao Gao et al., 2011).
Environmental and Health Concerns
While focusing on the scientific applications of “(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester”, it is crucial to consider the broader context of dioxane compounds, especially 1,4-dioxane, due to its environmental persistence and potential health impacts. Research underscores the importance of understanding 1,4-dioxane's environmental fate, detection methods, and treatment technologies to mitigate its effects on public health and water resources. This knowledge is essential for developing policies and strategies to manage the presence of such compounds in the environment (K. G. Godri Pollitt et al., 2019).
properties
IUPAC Name |
benzyl 3-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c15-12(18-8-10-4-2-1-3-5-10)7-6-11-14(17)19-9-13(16)20-11/h1-5,11H,6-9H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDPTZUGHSJPIL-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(C(=O)O1)CCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)O[C@H](C(=O)O1)CCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728765 | |
Record name | Benzyl 3-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester | |
CAS RN |
872139-38-3 | |
Record name | Benzyl 3-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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